3-Ethyl-4-fluorobenzoic acid

Description

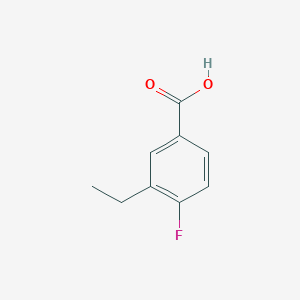

3-Ethyl-4-fluorobenzoic acid (CAS: 847862-92-4) is a fluorinated benzoic acid derivative with a molecular formula of C₉H₉FO₂ and a molecular weight of 168.17 g/mol. It is characterized by an ethyl group at the 3-position and a fluorine atom at the 4-position of the benzene ring, attached to a carboxylic acid functional group . The compound has been historically utilized as a reference standard, synthetic intermediate, or pharmaceutical impurity, as indicated by its classification under "Benzoic Acid and Impurities" . However, current data from CymitQuimica (2025) confirm that this compound is discontinued across all commercial quantities (1g to 500mg), limiting its accessibility for ongoing research .

Properties

IUPAC Name |

3-ethyl-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNPXEOUMUXBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464305 | |

| Record name | 3-ethyl-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847862-92-4 | |

| Record name | 3-ethyl-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-fluorobenzoic acid typically involves the fluorination of 3-ethylbenzoic acid. One common method is the Schiemann reaction, where 3-ethyl-4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The reaction conditions usually involve low temperatures and the use of an acidic medium to facilitate the diazotization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to replace the fluorine atom.

Major Products:

Oxidation: 3-ethyl-4-fluorobenzaldehyde or this compound.

Reduction: 3-ethyl-4-fluorobenzyl alcohol or 3-ethyl-4-fluorobenzaldehyde.

Substitution: Products depend on the nucleophile used, such as 3-ethyl-4-hydroxybenzoic acid when hydroxide is the nucleophile.

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-4-fluorobenzoic acid has been explored for its potential therapeutic applications, particularly in the development of anticancer agents.

Case Study: Cytotoxic Activity

A study synthesized derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, especially against lung and colorectal cancer cells, suggesting that modifications to the fluorobenzoyl moiety can enhance biological activity .

Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile building block in organic synthesis. Its derivatives have been utilized in the synthesis of more complex pharmaceutical compounds, including those targeting specific biological pathways in cancer treatment.

Example Reactions

- N-Arylation Reactions : this compound has been employed in N-arylation reactions using microwave-assisted technology, facilitating the formation of biologically active compounds .

Materials Science

In materials science, this compound is investigated for its role in developing new polymers and materials with enhanced thermal and mechanical properties.

Polymerization Studies

Research indicates that incorporating fluorinated aromatic compounds like this compound into polymer matrices can improve their thermal stability and chemical resistance, making them suitable for high-performance applications .

Comparative Analysis of Derivatives

The following table summarizes the cytotoxicity of various derivatives of this compound against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 50.88 ± 3.41 |

| HT29 (Colorectal) | 19.70 ± 0.52 | |

| Derivative A | A549 | 30.00 ± 2.00 |

| Derivative B | HT29 | 15.00 ± 1.00 |

Note : IC50 values represent the concentration required to inhibit cell viability by 50% .

Mechanism of Action

The mechanism by which 3-ethyl-4-fluorobenzoic acid exerts its effects depends on its interactions with biological molecules. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or activation of specific biochemical pathways, making it useful in drug design and development .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

3-(4-Ethylphenyl)-4-fluorobenzoic Acid

This compound (CAS: 1261901-66-9) shares the 4-fluoro and benzoic acid moieties with 3-ethyl-4-fluorobenzoic acid but differs structurally due to the substitution of the ethyl group with a 4-ethylphenyl group. This modification increases its molecular formula to C₁₅H₁₃FO₂ and molecular weight to 244.26 g/mol . While its exact applications are unspecified, such structural features are often leveraged in drug design to modulate receptor binding or metabolic stability .

Ethyl 3-Ethyl-4-fluorobenzoate

The ester derivative of this compound (CAS: 1112179-00-6) replaces the carboxylic acid (-COOH) group with an ethyl ester (-COOCH₂CH₃), yielding a molecular formula of C₁₁H₁₃FO₂ and an estimated molecular weight of ~196.17 g/mol . Esterification typically improves volatility and stability, making this compound a practical intermediate in organic synthesis for protecting the carboxylic acid group during multi-step reactions. Unlike the discontinued parent acid, this ester is available from five suppliers , underscoring its utility in industrial and academic settings .

Table 1: Comparative Properties of this compound and Analogues

Key Findings:

Structural Impact on Properties :

- The ethylphenyl substitution in 3-(4-Ethylphenyl)-4-fluorobenzoic acid increases molecular weight by ~45%, which may influence solubility and pharmacokinetic behavior .

- Esterification reduces polarity, enhancing suitability for synthetic workflows requiring temporary protection of reactive groups .

Availability Challenges :

- The discontinuation of this compound highlights supply chain vulnerabilities for specialized fluorinated benzoates, urging researchers to explore alternatives like its ester or phenyl-substituted analogs .

Research Applications :

- While the parent acid’s discontinued status limits its use, the ester derivative remains viable for synthetic chemistry, and the ethylphenyl variant offers a model for studying steric effects in drug design .

Biological Activity

3-Ethyl-4-fluorobenzoic acid (C9H9FO2) is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.

Synthesis of this compound

This compound can be synthesized through several methods, typically involving the introduction of a fluorine atom into the benzoic acid framework followed by ethyl substitution. The synthetic pathways often utilize electrophilic aromatic substitution reactions, where 4-fluorobenzoic acid serves as a precursor.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound and its derivatives. For instance, research indicates that compounds derived from fluorinated benzoic acids exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | E. coli, S. aureus |

| 4-Fluoro-N-[ω-aminoalkyl] derivatives | Comparable to tacrine | Acetylcholinesterase inhibitors |

The Minimum Inhibitory Concentration (MIC) values suggest that this compound demonstrates comparable activity to established antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapy .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Compounds with reducing power can donate electrons and reduce oxidized intermediates, thus acting as antioxidants. In assays measuring DPPH scavenging activity, derivatives of fluorinated benzoic acids have shown promising results:

| Compound | DPPH Scavenging Activity (%) at 1 mg/mL |

|---|---|

| This compound | Significant |

| Other derivatives | Moderate to high |

These findings highlight the compound's potential role in mitigating oxidative stress-related diseases .

Case Studies

In a recent study evaluating various derivatives of fluorinated benzoic acids, researchers synthesized multiple compounds and assessed their biological activities using established protocols like Ellman's spectrophotometric method for cholinesterase inhibition. Notably, some derivatives exhibited IC50 values similar to those of known cholinesterase inhibitors like tacrine, emphasizing their therapeutic potential in neurological disorders .

Mechanistic Insights

Molecular modeling studies have provided insights into how this compound interacts with biological targets. The conformational flexibility observed in these compounds allows them to fit into enzyme active sites effectively, which is crucial for their inhibitory activities against enzymes such as acetylcholinesterase.

Q & A

Q. How is this compound utilized as an intermediate in pharmaceutical research?

- Methodological Answer : It serves as a precursor for Alzheimer’s disease drug candidates, where the ethyl group enhances lipophilicity for blood-brain barrier penetration. Coupling with amine derivatives via EDC/HOBt-mediated amidation is a key step. Validate bioactivity using in vitro acetylcholinesterase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.